1-(Cinnolin-5-yl)ethanone
Description
1-(Cinnolin-5-yl)ethanone is a heterocyclic aromatic compound featuring a cinnoline core substituted with an acetyl group at the 5-position. Cinnoline, a bicyclic structure comprising two fused benzene rings with two adjacent nitrogen atoms, confers unique electronic and steric properties to its derivatives. The ethanone moiety enhances reactivity, making the compound a versatile intermediate in organic synthesis and pharmaceutical research.
Properties
Molecular Formula |
C10H8N2O |
|---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
1-cinnolin-5-ylethanone |
InChI |
InChI=1S/C10H8N2O/c1-7(13)8-3-2-4-10-9(8)5-6-11-12-10/h2-6H,1H3 |
InChI Key |
BHNLRBWNPZXFJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2C=CN=NC2=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Cinnolin-5-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of cinnoline with ethanone under specific conditions. For instance, the reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product. The reaction typically requires heating and may be conducted in a solvent like ethanol or methanol to enhance the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-(Cinnolin-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted cinnoline derivatives .
Scientific Research Applications
1-(Cinnolin-5-yl)ethanone has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials, dyes, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(Cinnolin-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects[7][7].
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-(Cinnolin-5-yl)ethanone with structurally analogous ethanone derivatives, emphasizing synthesis, physicochemical properties, and biological activities:
Structural and Electronic Comparisons
- Aromatic Systems: Cinnoline derivatives exhibit higher aromaticity and electron-deficient character compared to pyridine () or benzene analogs due to the dual nitrogen atoms in the bicyclic system. This enhances electrophilic substitution reactivity . Benzofuran and indene derivatives () possess oxygen or fused-ring systems, improving stability and lipophilicity for CNS-targeting applications .
- Substituent Effects: Bromine in 1-(6-bromo-3-pyridyl)ethanone () facilitates cross-coupling reactions, whereas trifluoromethyl groups () enhance metabolic resistance and binding specificity . Piperazine and tetrazole moieties () introduce basicity and hydrogen-bonding capacity, critical for antimicrobial activity .
Critical Analysis and Limitations
- Direct data on this compound are absent in the evidence, necessitating extrapolation from analogs.
- Contradictions exist in biological activities; for example, indene-based cathinones () are psychoactive, whereas tetrazole derivatives () are antimicrobial, underscoring the role of substituents in dictating function .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
